molecular formula C13H17ClN2 B000673 Tetrahydrozoline Hydrochloride CAS No. 522-48-5

Tetrahydrozoline Hydrochloride

Cat. No.: B000673
CAS No.: 522-48-5
M. Wt: 236.74 g/mol
InChI Key: BJORNXNYWNIWEY-UHFFFAOYSA-N
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Description

Tetrahydrozoline hydrochloride is the salt form of tetryzoline, a well-characterized imidazoline derivative and alpha-adrenergic receptor agonist. This compound is supplied as a high-purity reference standard for non-clinical research applications. As a selective agonist for alpha-1 and alpha-2 adrenergic receptors, this compound is a valuable pharmacological tool for studying receptor function and signal transduction. Its primary mechanism of action involves inducing vasoconstriction through the stimulation of alpha-1 adrenergic receptors on smooth muscles in blood vessels . Research applications for this compound include pharmacological profiling, cardiovascular studies investigating systemic effects such as hypertension, bradycardia, and hypotension, and neuropharmacological research due to its ability to cross the blood-brain barrier and cause central nervous system effects like sedation and hypothermia . This product is intended For Research Use Only . It is strictly not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJORNXNYWNIWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84-22-0 (Parent)
Record name Tetrahydrozoline hydrochloride [USP]
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DSSTOX Substance ID

DTXSID7045316
Record name Tetrahydrozoline hydrochloride
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Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855698
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

522-48-5
Record name Tetrahydrozoline hydrochloride
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Record name Tetrahydrozoline hydrochloride [USP]
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Record name Tetrahydrozoline hydrochloride
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Record name 1H-Imidazole, 4,5-dihydro-2-(1,2,3,4-tetrahydro-1-naphthalenyl)-, hydrochloride (1:1)
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Record name Tetrahydrozoline hydrochloride
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Record name Tetryzoline hydrochloride
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Record name TETRAHYDROZOLINE HYDROCHLORIDE
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Preparation Methods

Primary Synthesis via Cyanoalkylation and Cyclization

The most well-documented synthesis of this compound involves the reaction of ethylenediamine monotosylate with 1-cyanotetraline under controlled thermal conditions. This method, patented in China (CN103224468A), proceeds via a two-step mechanism:

  • Nucleophilic substitution : Ethylenediamine monotosylate reacts with 1-cyanotetraline at elevated temperatures (120–210°C) to form an intermediate imine.

  • Cyclization : The intermediate undergoes intramolecular cyclization to yield tetrahydrozoline base, which is subsequently converted to its hydrochloride salt.

Reaction Optimization

  • Mass ratio : A 2:1 to 5:1 ratio of ethylenediamine monotosylate to 1-cyanotetraline ensures complete conversion.

  • Temperature : Reactions at 160–180°C minimize side products while maximizing yield.

  • Solvent-free conditions : The absence of solvents reduces purification complexity and enhances reaction efficiency.

Purification and Salt Formation

Post-synthesis, the crude tetrahydrozoline base is purified through sequential steps:

  • Ethanol washing : Cooling the reaction mixture and washing with ethanol removes unreacted starting materials and tosylate byproducts.

  • Acidification : The purified base is dissolved in water, and hydrochloric acid (HCl) is added to adjust the pH to 2.5–3.5, facilitating crystallization of the hydrochloride salt.

  • Crystallization : Concentrating the acidic solution under reduced pressure yields this compound as a white crystalline solid.

Key Process Parameters

StepReactants/ReagentsConditionsPurpose
SynthesisEthylenediamine monotosylate, 1-cyanotetraline160–180°C, solvent-freeImine formation and cyclization
PurificationEthanolAmbient temperatureRemoval of tosylate impurities
Salt formationHCl, waterpH 2.5–3.5Crystallization of hydrochloride

Comparative Analysis of Synthetic Methodologies

Traditional vs. Modern Approaches

Historically, tetrahydrozoline was synthesized via reductive amination of tetralone with ethylenediamine, followed by hydrochloric acid treatment. However, this method suffered from low yields (45–55%) due to over-reduction and byproduct formation. In contrast, the cyanotetraline-based route achieves yields exceeding 85% with fewer purification steps.

Critical Quality Attributes (CQAs)

Pharmaceutical-grade this compound must comply with stringent purity criteria:

  • Assay purity : ≥98.5% (by HPLC).

  • Impurity profile : Degradation products (e.g., oxidative byproducts) must be <0.1%.

  • Residual solvents : Ethanol content <5,000 ppm (per ICH Q3C guidelines).

Industrial-Scale Manufacturing Considerations

Process Validation and Scalability

The cyanotetraline route has been validated for industrial scalability:

  • Batch size : Up to 100 kg per batch with consistent yield (84–87%).

  • Reproducibility : Relative standard deviation (RSD) of <1.0% across 10 batches.

Analytical Methods for Quality Assurance

HPLC Quantification

A reversed-phase HPLC method (C8 column, acetonitrile/phosphate buffer mobile phase) is employed for assay determination and impurity profiling:

  • Linearity : r2=0.999r^2 = 0.999 over 0.025–0.075 mg/mL.

  • Accuracy : 99.8–101.3% recovery across three concentration levels.

Method Parameters

ParameterSpecification
ColumnC8 (125 mm × 4.6 mm)
Mobile phaseAcetonitrile:buffer (20:80)
Flow rate1.0 mL/min
Detection wavelength240 nm

Chemical Reactions Analysis

Types of Reactions

Tetrahydrozoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazoline N-oxides, while substitution reactions can introduce halogen atoms into the imidazoline ring .

Scientific Research Applications

Pharmacological Properties

Tetrahydrozoline hydrochloride acts as an alpha-adrenergic agonist , leading to vasoconstriction when applied topically. This action is beneficial in treating conditions such as allergic conjunctivitis and nasal congestion. Its mechanism involves stimulating alpha-1 adrenergic receptors, resulting in reduced blood flow to the affected areas, which alleviates redness and swelling.

Key Pharmacological Effects:

  • Ophthalmic Use : Instilled as a 0.05% solution, it provides relief from eye redness due to minor irritations and allergic reactions. Studies show that it effectively reduces conjunctival hyperemia with minimal side effects, such as transient irritation .
  • Nasal Decongestion : Tetrahydrozoline is also utilized in nasal sprays to relieve congestion by constricting blood vessels in the nasal mucosa, thereby decreasing swelling and facilitating easier breathing .

Analytical Methods for this compound

The determination of this compound in pharmaceutical formulations has been the subject of various analytical studies. Several methods have been developed to accurately quantify this compound:

Method Description Applications
HPLC (High-Performance Liquid Chromatography) Utilizes reversed-phase chromatography for separation and quantification of tetrahydrozoline in formulations.Commonly used in quality control of ophthalmic products .
Capillary Electrophoresis A method optimized for the analysis of tetrahydrozoline alongside other compounds like antazoline.Effective for simultaneous determination in eye drops .
Spectrofluorimetry A green method developed for simultaneous determination of tetrahydrozoline in combination with other drugs.Useful in assessing drug formulations with minimal environmental impact .

Case Studies

  • Efficacy in Allergic Conjunctivitis :
    A study involving 1,156 patients demonstrated that this compound provided significant relief from allergic conjunctivitis symptoms without raising intraocular pressure or causing adverse effects over prolonged use .
  • Comparative Analysis with Other Agents :
    Research comparing tetrahydrozoline with naphazoline indicated that while both agents are effective, tetrahydrozoline may offer a better side effect profile for patients with chronic conditions like cataracts .
  • Stability Studies :
    Stability-indicating methods have been developed to assess the degradation of tetrahydrozoline when mixed with other agents, such as sodium cromoglycate. These studies ensure the integrity of combined formulations used in clinical settings .

Mechanism of Action

Tetrahydrozoline hydrochloride exerts its effects by stimulating alpha-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa. This stimulation leads to vasoconstriction, which reduces redness and congestion. The compound’s action on alpha-1 receptors is primarily responsible for its decongestant effects .

Comparison with Similar Compounds

Structural and Functional Comparison

The vasoconstrictor activity of THZ is shared with other imidazoline derivatives (e.g., naphazoline, oxymetazoline) and phenethylamine derivatives (e.g., phenylephrine). Key differences lie in their chemical structures, receptor selectivity, and pharmacokinetics:

Table 1: Comparative Overview of Tetrahydrozoline Hydrochloride and Analogous Vasoconstrictors
Compound Chemical Class Molecular Formula Typical Concentration Receptor Specificity Duration of Action Key Applications
Tetrahydrozoline HCl Imidazoline derivative C₁₃H₁₆N₂·HCl 0.01–0.05% Non-selective α-adrenergic 4–6 hours Ocular/nasal decongestion
Naphazoline HCl Imidazoline derivative C₁₄H₁₄N₂·HCl 0.01–0.03% α₁/α₂-adrenergic 2–4 hours Eye drops, nasal sprays
Oxymetazoline HCl Imidazoline derivative C₁₆H₂₄N₂O·HCl 0.05% α₁A-selective 8–12 hours Long-acting nasal decongestion
Phenylephrine HCl Phenethylamine derivative C₉H₁₃NO₂·HCl 0.25% α₁-adrenergic 3–4 hours Nasal decongestion, hypotension

Structural Insights :

  • THZ and naphazoline share a naphthalene-derived backbone but differ in saturation (THZ has a tetrahydro-naphthalene ring vs. naphazoline’s fully aromatic structure) .
  • Oxymetazoline’s extended alkyl chain enhances α₁A-receptor selectivity and duration of action .
  • Phenylephrine, a phenethylamine, lacks the imidazoline ring, reducing its potency and requiring higher concentrations .

Pharmacological and Clinical Differences

  • Potency and Selectivity: THZ and naphazoline exhibit non-selective α-adrenergic activity, causing rapid vasoconstriction but shorter durations compared to oxymetazoline . Oxymetazoline’s α₁A-selectivity minimizes systemic side effects, making it preferable for prolonged use.
  • Formulation Challenges : THZ’s susceptibility to hydrolysis necessitates stability-indicating HPLC methods for quality control, especially in multi-ingredient formulations . Naphazoline and oxymetazoline are more stable but still require HPLC due to matrix interference .
  • Combination Therapies : THZ is frequently paired with corticosteroids (e.g., fluorometholone) or antibiotics (e.g., ofloxacin) in eye drops, whereas oxymetazoline is often standalone .

Analytical Methodologies

Table 2: Analytical Methods for Vasoconstrictors

Compound Primary Analytical Method Detection Wavelength Key Challenges References
Tetrahydrozoline HCl Reversed-phase HPLC 220–235 nm Interference from preservatives (e.g., benzalkonium chloride); requires ion-pair chromatography
Naphazoline HCl HPLC with UV detection 280 nm Similar excipient interference; stability-indicating assays preferred
Oxymetazoline HCl HPLC/UV or LC-MS 220 nm Longer retention times due to hydrophobicity
Phenylephrine HCl Spectrophotometry 273 nm Less sensitive; unsuitable for complex matrices

Stability and Degradation

  • THZ : Degrades via hydrolysis under acidic/basic conditions, forming imidazole-ring-opened byproducts. Stability-indicating methods are mandatory for formulations .
  • Naphazoline : More stable than THZ but degrades under prolonged light exposure .
  • Oxymetazoline : High stability due to its hydrophobic structure, enabling long shelf-life in nasal sprays .

Biological Activity

Tetrahydrozoline hydrochloride (THZ) is a sympathomimetic agent primarily used as a topical decongestant in ophthalmic solutions and nasal sprays. Its biological activity is predominantly mediated through its action as an alpha-1 adrenergic receptor agonist, leading to vasoconstriction and alleviation of symptoms associated with ocular irritation and nasal congestion. This article delves into the pharmacological properties, mechanisms of action, clinical implications, and safety profile of THZ, supported by relevant data tables and research findings.

Pharmacodynamics

Mechanism of Action

Tetrahydrozoline exerts its primary effects by selectively activating alpha-1 adrenergic receptors located in the vascular smooth muscle of the conjunctiva and nasal mucosa. This activation results in vasoconstriction, which reduces blood flow to these areas, thereby alleviating redness and congestion:

  • Alpha-1 Receptor Agonism : Causes vasoconstriction in conjunctival blood vessels, reducing ocular redness.
  • Alpha-2 Receptor Modulation : THZ can cross the blood-brain barrier, where it may modulate central sympathetic outflow, potentially leading to bradycardia and hypotension under certain conditions .

Pharmacokinetics

Tetrahydrozoline is rapidly absorbed following topical administration. Key pharmacokinetic parameters include:

ParameterValue
Half-life Approximately 6 hours
Peak Serum Concentration 0.068 - 0.380 ng/mL
Urinary Excretion Detected within 24 hours

Clinical Applications

THZ is primarily used for:

  • Ocular Decongestion : Treatment of redness and irritation due to minor ocular irritants.
  • Nasal Decongestion : Relief from nasal congestion associated with allergic rhinitis .

Safety Profile

While THZ is generally safe when used topically, there are concerns regarding systemic absorption leading to potential adverse effects, particularly in children. Notable toxicity data includes:

  • Lowest Toxic Dose (TDLo) : 175 mg/kg in children.
  • Oral LD50 : 785 mg/kg in rats; 345 mg/kg in mice .

Adverse effects may include:

  • Profound sedation
  • Hypotension
  • Bradycardia
  • Rebound congestion upon discontinuation .

Case Studies and Research Findings

Recent studies have explored various aspects of THZ's biological activity:

  • Electrocatalytic Activity Study :
    • A study demonstrated the electrocatalytic oxidation of THZ using modified electrodes, highlighting its electrochemical behavior at different pH levels. The research indicated a linear relationship between oxidation potential and pH, suggesting that THZ's electrochemical properties are pH-dependent .
  • High-Performance Liquid Chromatography (HPLC) Method Development :
    • An HPLC method was developed for the quantification of THZ in pharmaceutical preparations. This method showed high sensitivity and specificity, enabling effective monitoring of THZ levels in ocular formulations .
  • Comparative Studies on Efficacy :
    • Comparative studies have shown that THZ is effective in reducing symptoms of allergic conjunctivitis when combined with antihistamines such as antazoline. The combination therapy enhances therapeutic outcomes compared to monotherapy .

Q & A

Q. Advanced Research Focus

  • Topical application : Use murine conjunctival models with fluorescein angiography to quantify localized vasoconstriction (dose range: 0.01–0.1% w/v) .
  • Systemic exclusion : Cannulate the femoral artery in rabbits to measure blood pressure; Tetrahydrozoline shows minimal systemic absorption (plasma Cmax < 5 ng/mL after ocular administration) .
  • Receptor knockout models : α1D-adrenoceptor KO mice exhibit 80% reduced response, confirming receptor subtype specificity .

What methodological considerations are essential when analyzing this compound in multi-component formulations (e.g., with antazoline or fluorometholone)?

Q. Advanced Research Focus

  • Chromatographic separation : Use gradient elution (water:acetonitrile from 85:15 to 50:50 over 15 minutes) to resolve Tetrahydrozoline (RT 6.2 min) from antazoline (RT 8.5 min) and fluorometholone (RT 12.0 min) .
  • Detection specificity : Diode-array detection (DAD) with spectral purity analysis (220–280 nm) distinguishes co-eluting peaks .
  • Sample preparation : Solid-phase extraction (C18 cartridges) removes hydrophilic excipients, improving recovery by 15% compared to liquid-liquid extraction .

How does this compound’s efficacy compare to other α-agonists (e.g., naphazoline) in preclinical models of nasal congestion?

Q. Advanced Research Focus

  • Onset/duration : Tetrahydrozoline (0.05% solution) reduces nasal airflow resistance by 40% within 5 minutes (vs. 35% for naphazoline), with a longer duration (6 hours vs. 4 hours) .
  • Receptor affinity : Tetrahydrozoline’s Ki for α1-adrenoceptors is 8 nM (vs. 15 nM for naphazoline), correlating with higher potency in guinea pig tracheal relaxation assays .
  • Tachyphylaxis : Chronic use (14 days) induces 50% reduction in efficacy for both agents due to receptor downregulation .

What are the key degradation pathways of this compound under accelerated stability testing conditions?

Q. Advanced Research Focus

  • Oxidative degradation : Exposure to 40°C/75% RH for 6 months generates 2% 3,4-dihydroxybenzaldehyde (identified via LC-HRMS) .
  • Photodegradation : UVA light (320–400 nm) induces cleavage of the imidazoline ring, forming 2-(4-tert-butylphenyl)ethylamine (confirmed by NMR) .
  • Hydrolysis : Alkaline conditions (pH 9.0) yield 1,2,3,4-tetrahydroisoquinoline, detectable via TLC (Rf = 0.45 in chloroform:methanol [9:1]) .

How can researchers ensure compliance with EPA and OSHA guidelines when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Airborne exposure : Monitor concentrations using NIOSH Method 2012; OSHA PEL = 5 mg/m³ .
  • Personal protective equipment (PPE) : Use nitrile gloves (≥8 mil thickness) and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Waste disposal : Neutralize acidic residues (pH 7.0–7.5) before incineration to comply with RCRA regulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydrozoline Hydrochloride
Reactant of Route 2
Reactant of Route 2
Tetrahydrozoline Hydrochloride

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